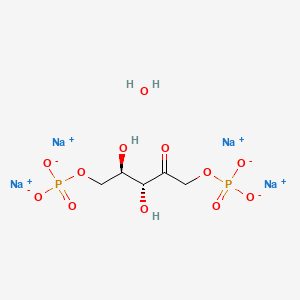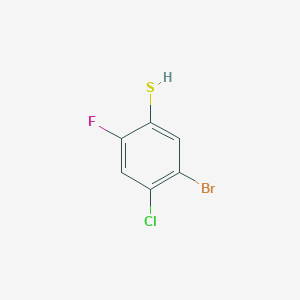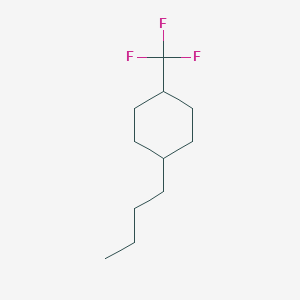
1-Butyl-4-trifluoromethyl-cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-trifluoromethyl-cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a butyl group at the first position and a trifluoromethyl group at the fourth position. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-trifluoromethyl-cyclohexane typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using photoredox catalysis, where visible light drives the reaction. Common catalysts include ruthenium (II) polypyridine complexes and iridium (III) cyclometalated derivatives . The reaction conditions are generally mild, often performed at room temperature under visible light irradiation.
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis setups, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-4-trifluoromethyl-cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or other substituents on the cyclohexane ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce hydrocarbons with modified substituents .
Applications De Recherche Scientifique
1-Butyl-4-trifluoromethyl-cyclohexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of materials with unique properties, such as increased chemical resistance or enhanced stability
Mécanisme D'action
The mechanism of action of 1-Butyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property can influence the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-4-methyl-cyclohexane: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
1-Butyl-4-chloromethyl-cyclohexane: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
1-Butyl-4-fluoromethyl-cyclohexane: Features a fluoromethyl group, which has distinct electronic and steric effects compared to the trifluoromethyl group.
Uniqueness
The trifluoromethyl group imparts increased stability, lipophilicity, and metabolic resistance, making this compound particularly valuable in pharmaceutical and agrochemical research .
Propriétés
Numéro CAS |
1349717-21-0 |
|---|---|
Formule moléculaire |
C11H19F3 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-butyl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C11H19F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h9-10H,2-8H2,1H3 |
Clé InChI |
KKSOCVDRBOMJHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


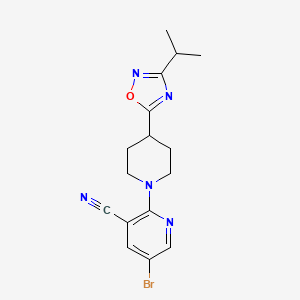
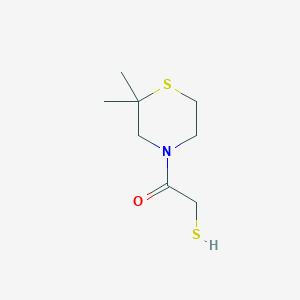
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
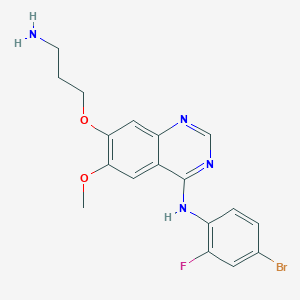
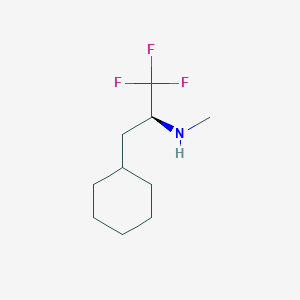

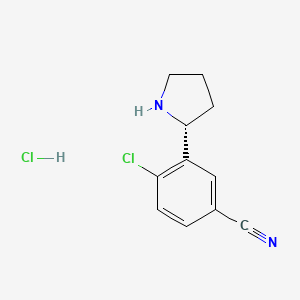
![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
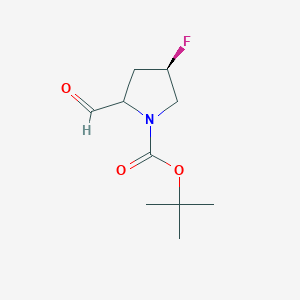
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
